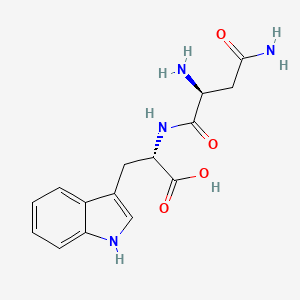
(4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate: is an organic compound that features a nitrophenyl group and a pyrrolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate typically involves the esterification of 4-nitrophenol with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenyl group in (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate is used as a reagent in organic synthesis, particularly in the preparation of other ester compounds and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly esterases and hydrolases, due to its ability to undergo hydrolysis.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate involves its hydrolysis by esterases, leading to the release of 4-nitrophenol and 2-(2,5-dioxopyrrolidin-1-yl)acetic acid. The hydrolysis reaction is facilitated by the presence of water and the catalytic activity of the enzyme. The released 4-nitrophenol can further participate in various biochemical pathways, depending on the biological context.
Comparaison Avec Des Composés Similaires
(4-Nitrophenyl) acetate: Similar in structure but lacks the pyrrolidinone moiety.
(4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)propionate: Similar but with a propionate group instead of an acetate group.
(4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)butyrate: Similar but with a butyrate group instead of an acetate group.
Uniqueness: (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate is unique due to the presence of both the nitrophenyl and pyrrolidinone groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
75659-75-5 |
|---|---|
Formule moléculaire |
C12H10N2O6 |
Poids moléculaire |
278.22 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C12H10N2O6/c15-10-5-6-11(16)13(10)7-12(17)20-9-3-1-8(2-4-9)14(18)19/h1-4H,5-7H2 |
Clé InChI |
LHHRLLVFMAVKBU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



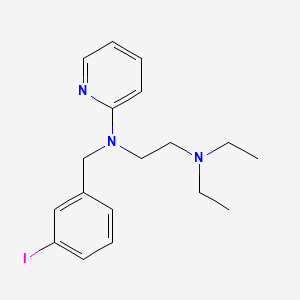
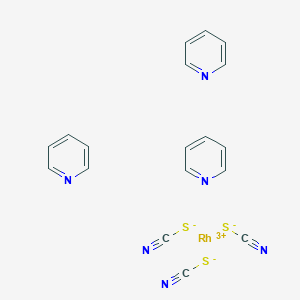

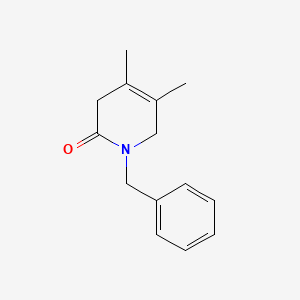

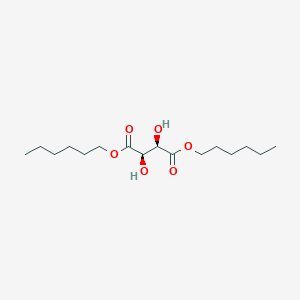
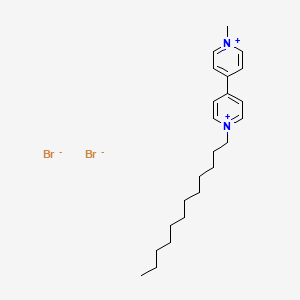

![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)
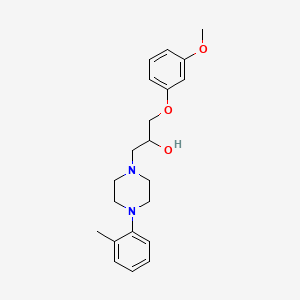
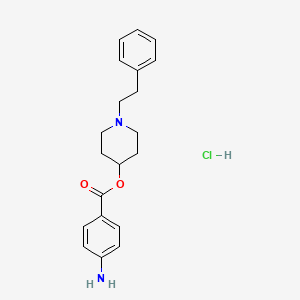
![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
